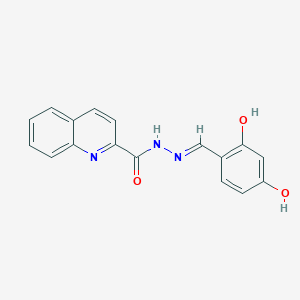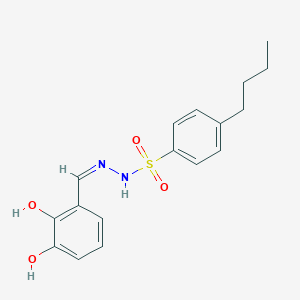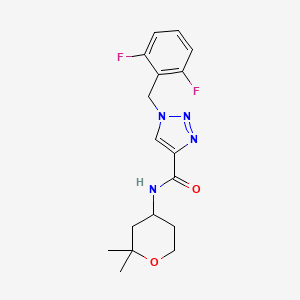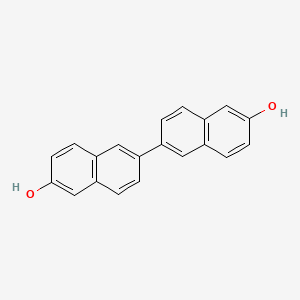![molecular formula C15H21ClN2O B5963654 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B5963654.png)
1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride, also known as Ro 20-1724, is a selective inhibitor of cyclic AMP-specific phosphodiesterase (PDE4). PDE4 is an enzyme that catalyzes the hydrolysis of cyclic AMP, a second messenger molecule that plays a crucial role in many biological processes, including cell signaling, gene expression, and metabolism. By inhibiting PDE4, Ro 20-1724 increases the levels of cyclic AMP, which can lead to a variety of biochemical and physiological effects.
科学研究应用
1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has been widely used in scientific research to investigate the role of cyclic AMP signaling in various biological processes. For example, it has been used to study the regulation of gene expression, the modulation of neurotransmitter release, and the inhibition of inflammatory responses. 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has also been used to investigate the potential therapeutic effects of targeting PDE4 in various diseases, including asthma, chronic obstructive pulmonary disease, and depression.
作用机制
1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 selectively inhibits PDE4 by binding to the catalytic site of the enzyme. This leads to an increase in the levels of cyclic AMP, which can activate protein kinase A and other downstream signaling pathways. The exact mechanisms by which 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 exerts its biochemical and physiological effects are not fully understood, but it is thought to modulate the activity of various ion channels, transcription factors, and other cellular targets.
Biochemical and Physiological Effects
1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. Some of the reported effects include:
- Modulation of neurotransmitter release: 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has been shown to enhance the release of dopamine, acetylcholine, and other neurotransmitters in various brain regions, suggesting a potential role in the treatment of neurological disorders.
- Inhibition of inflammatory responses: 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in various cell types, indicating a potential anti-inflammatory effect.
- Regulation of gene expression: 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has been shown to modulate the expression of various genes involved in cell signaling, metabolism, and inflammation, suggesting a potential role in the regulation of gene expression.
- Modulation of ion channels: 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has been shown to modulate the activity of various ion channels, including calcium channels and potassium channels, suggesting a potential role in the regulation of membrane excitability.
实验室实验的优点和局限性
1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has several advantages for lab experiments, including its high selectivity for PDE4, its relatively low toxicity, and its ability to penetrate the blood-brain barrier. However, it also has some limitations, including its relatively short half-life, its potential off-target effects, and the potential for tolerance and dependence with chronic use.
未来方向
There are several future directions for research on 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724, including:
- Investigation of its potential therapeutic effects in various diseases, including neurological disorders, inflammation, and cancer.
- Development of more potent and selective PDE4 inhibitors based on the structure of 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724.
- Investigation of the mechanisms by which 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 exerts its biochemical and physiological effects, including the identification of its cellular targets and downstream signaling pathways.
- Investigation of the potential side effects and toxicity of 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 in preclinical and clinical studies.
- Investigation of the potential interactions of 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 with other drugs and compounds, including those that affect cyclic AMP signaling.
合成方法
1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 can be synthesized by reacting 3-tert-butylphenol with 2-chloroethylamine hydrochloride in the presence of a base, followed by cyclization with phosgene and imidazole. The final product is obtained as a white crystalline powder, which is soluble in water and ethanol.
属性
IUPAC Name |
1-[2-(3-tert-butylphenoxy)ethyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c1-15(2,3)13-5-4-6-14(11-13)18-10-9-17-8-7-16-12-17;/h4-8,11-12H,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTMPSMDTMOZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-4-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5963579.png)

![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5963593.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5963603.png)
![2-[4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5963604.png)

![3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(3-thienylmethyl)piperidine trifluoroacetate](/img/structure/B5963627.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide](/img/structure/B5963629.png)

![6-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5963662.png)
![3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5963670.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5963675.png)
![1-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5963676.png)
